molecular formula C13H8ClFN2O B8306868 2-(4-Amino-2-chlorophenoxy)-6-fluorobenzonitrile

2-(4-Amino-2-chlorophenoxy)-6-fluorobenzonitrile

Cat. No. B8306868
M. Wt: 262.66 g/mol
InChI Key: YGZDXJQHBJVUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-2-chlorophenoxy)-6-fluorobenzonitrile is a useful research compound. Its molecular formula is C13H8ClFN2O and its molecular weight is 262.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Amino-2-chlorophenoxy)-6-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-2-chlorophenoxy)-6-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Amino-2-chlorophenoxy)-6-fluorobenzonitrile

Molecular Formula

C13H8ClFN2O

Molecular Weight

262.66 g/mol

IUPAC Name

2-(4-amino-2-chlorophenoxy)-6-fluorobenzonitrile

InChI

InChI=1S/C13H8ClFN2O/c14-10-6-8(17)4-5-13(10)18-12-3-1-2-11(15)9(12)7-16/h1-6H,17H2

InChI Key

YGZDXJQHBJVUDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.00 g (7.19 mmol) of 2,6-difluorobenzonitrile is initially charged in 10 ml of acetonitrile. 1.99 g (14.4 mmol) of potassium carbonate and 1.03 g (7.19 mmol) of 3-chloro-4-hydroxyaniline are added, and the mixture is heated at reflux for 45 min. The mixture is filtered and the filtercake is washed with ethyl acetate and DCM. The solvent is removed under reduced pressure and the residue is by column chromatography (silica gel 60, gradient column: mobile phase: DCM:petroleum ether=2:1, then DCM).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Two

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